3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2
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Overview
Description
3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, also known as Sotolon, is a chemical compound with the molecular formula C6H8O3. It is a furanone derivative and is known for its characteristic caramel-like odor. This compound is often used as a flavoring agent in the food industry due to its potent aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 typically involves the condensation of α-ketobutyric acid with acetaldehyde. This reaction is facilitated by acidic or basic catalysts and is followed by cyclization to form the furanone ring . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The process may involve continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furanones, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: This compound is studied for its role in metabolic pathways and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects and its use as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which triggers a sensory response leading to its characteristic aroma. Additionally, its metabolic pathways involve enzymatic reactions that convert it into various metabolites .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
- 2,3-Dimethyl-4-hydroxy-2,5-dihydrofuran-5-one
- 3-Hydroxy-4,5-dimethyl-5H-furan-2-one
Uniqueness
3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 is unique due to its strong caramel-like odor and its stability under various conditions. Unlike some similar compounds, it has a distinct flavor profile that makes it highly valuable in the food and fragrance industries .
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-(dideuteriomethyl)-4-hydroxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i1D2 |
InChI Key |
UNYNVICDCJHOPO-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])C1=C(C(=O)OC1C)O |
Canonical SMILES |
CC1C(=C(C(=O)O1)O)C |
Origin of Product |
United States |
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